二异丁基氯硅烷

描述

Diisobutylchlorosilane is not directly mentioned in the provided papers, but we can infer its relevance from the context of similar compounds discussed. Chlorosilanes, in general, are important reagents in organic synthesis and material science, as they are used in various chemical reactions and have significant applications in industries such as semiconductor manufacturing .

Synthesis Analysis

The synthesis of related chlorosilane compounds involves various methods. For instance, diisobutylalkenylalanes, which may be precursors or related compounds to diisobutylchlorosilane, are prepared by hydro-alumination of alkynes and can react with α-nitroolefins to produce nitroolefins . Another method for synthesizing chlorosilanes is the visible-light photocatalyzed chlorination of hydrosilanes using eosin Y as a photocatalyst and dichloromethane as a chlorinating agent . Although these methods do not directly describe the synthesis of diisobutylchlorosilane, they provide insight into the types of reactions that might be used for its production.

Molecular Structure Analysis

The molecular structure of chlorosilanes can be complex, as seen in the study of (dichloromethyl)-trichlorosilane, which has a C1-symmetry and specific bond lengths and angles . This information is crucial for understanding the reactivity and properties of chlorosilanes, including diisobutylchlorosilane. The structure determines the compound's physical and chemical behavior during reactions.

Chemical Reactions Analysis

Chlorosilanes are involved in a variety of chemical reactions. For example, diisobutylalkenylalanes react with α-nitroolefins to produce E-γ-nitroolefins . Ethynylchlorosilanes, which are structurally related to diisobutylchlorosilane, can add bromine, hydrogen bromide, and thiophenol . These reactions showcase the reactivity of chlorosilane compounds and suggest that diisobutylchlorosilane could also participate in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorosilanes are essential for their practical applications. Dichlorosilane, for instance, has well-documented properties such as critical temperature, vapor pressure, and heat capacity, which are important for its use in the semiconductor industry . While the properties of diisobutylchlorosilane are not explicitly provided, we can assume that it would share some characteristics with dichlorosilane due to the similarity in their chemical structure.

科学研究应用

Diisopropylsilyl and Di-tert-butylsilyl ditriflate as reagents for diols protection

这些化合物是从二烷基氯硅烷衍生而来,与二醇反应形成二烷基硅烷衍生物。它们对多羟基化合物中的选择性反应很有用,并且可以在温和条件下去保护(Corey & Hopkins, 1982)。

Plasma Processing and Organosilane Modifications of Polyethylene

这项研究调查了有机硅烷修饰,包括二异丁基氯硅烷衍生物,对聚乙烯上细菌附着和生物膜形成的影响。发现这些修饰比未经修改的材料表现出更好的抗粘附和抗菌特性 (Kręgiel & Niedzielska, 2014)。

Diisobutyl Phthalate (DIBP)的毒性

虽然不直接涉及二异丁基氯硅烷,但这项关于DIBP的研究,一个具有类似结构的化合物,强调了了解这类化学品的毒理特性的重要性。已经证明DIBP会导致男性生殖和发育毒性(Yost et al., 2018)。

Diisobutyl Phthalate降解的电-芬顿过程

这项研究评估了使用电-芬顿过程在水中降解Diisobutyl Phthalate,这是一种先进的氧化过程。结果显示在最佳条件下有效去除这种化合物,突显了类似过程在处理相关化合物中的潜力(Yang et al., 2020)。

用于蛋白质控制释放的硅化精密微粒

在这项研究中,从牛血清白蛋白制备的微粒使用多功能氯硅烷进行功能化,其中包括Diisobutylchlorosilane等衍生物。这种方法允许在医疗应用中控制生物制剂的释放(Khodabandehlou et al., 2015)。

用于有机合成的聚合物支持的Diisopropyl氯硅烷

这种试剂,与Diisobutylchlorosilane相关,用于固相有机合成。它展示了氯硅烷衍生物在合成化学中的作用(Hunt & Seeberger, 2002)。

安全和危害

Diisobutylchlorosilane has a pungent smell and should be used in a well-ventilated area . It should be kept away from strong oxidants to avoid fire or explosion . Contact with skin, eyes, and respiratory tract should be avoided . If contact occurs, it is advised to rinse with plenty of water immediately and seek medical help . It should be stored in a closed, dry place, away from fire and heat sources .

作用机制

Target of Action

Diisobutylchlorosilane is primarily used as a chemical intermediate . Its primary targets are the reactants in the chemical reactions where it is used as an intermediate. The role of these targets varies depending on the specific reaction.

Action Environment

The action, efficacy, and stability of Diisobutylchlorosilane are influenced by various environmental factors. For instance, it is recommended to store the compound in a cool, well-ventilated place, and keep the container tightly closed . It is also important to take precautionary measures against static discharge and to avoid breathing in vapors . These precautions help maintain the stability of Diisobutylchlorosilane and ensure its effective participation in chemical reactions.

属性

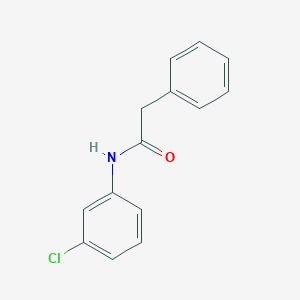

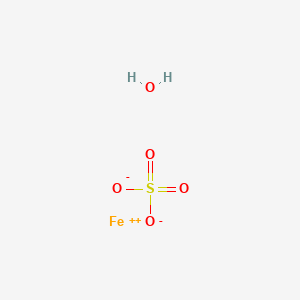

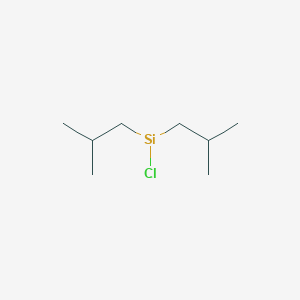

InChI |

InChI=1S/C8H18ClSi/c1-7(2)5-10(9)6-8(3)4/h7-8H,5-6H2,1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNRHYBYGPMAEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

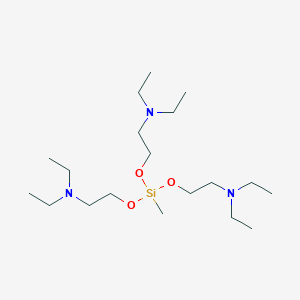

CC(C)C[Si](CC(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diisobutylchlorosilane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。